3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid
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Overview
Description
3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a hydrazinylidene group, a hydroxyethyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the hydrazinylidene intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts.
Scientific Research Applications
3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the hydrazinylidene group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other hydrazinylidene derivatives and carboxylic acids. Compared to these compounds, 3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- This compound methyl ester
- This compound ethyl ester .
Properties
CAS No. |
874907-05-8 |
---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-hydroxy-5-[[4-(2-hydroxyethyl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O4/c18-8-7-10-1-3-11(4-2-10)16-17-12-5-6-14(19)13(9-12)15(20)21/h1-6,9,18-19H,7-8H2,(H,20,21) |
InChI Key |
XBBMIRURZWRMLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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